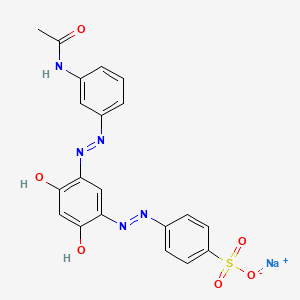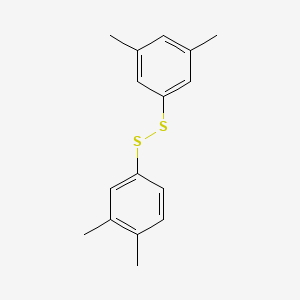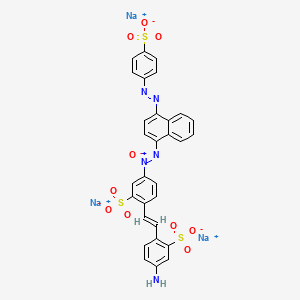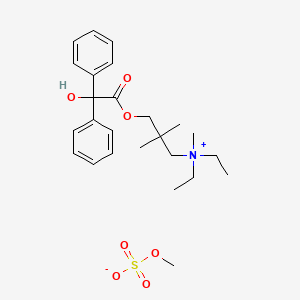
Propionic acid, thio-, S-isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, thio-, S-isopropyl ester, also known as propanethioic acid, S-(1-methylethyl) ester, is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionic acid, thio-, S-isopropyl ester can be synthesized through the esterification of propionic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50°C to 80°C. The use of a pervaporation reactor can enhance the conversion by shifting the equilibrium of the reversible esterification reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized using ion exchange resin catalysts like Amberlyst 15, Amberlyst 70, and Dowex 50 WX8. These catalysts help achieve higher conversion rates and better yields. The process parameters, including catalyst loading, alcohol to acid molar ratio, and reaction temperature, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, thio-, S-isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Propionic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionic acid, thio-, S-isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and thioacids.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propionic acid, thio-, S-isopropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of thioesters and other metabolites. The sulfur atom in the thioester group plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Propionic acid, thio-, S-isopropyl ester can be compared with other similar compounds, such as:
Propionic acid, isopropyl ester: Similar in structure but contains an oxygen atom instead of sulfur.
Butyric acid, thio-, S-isopropyl ester: Similar thioester structure but with a longer carbon chain.
Acetic acid, thio-, S-isopropyl ester: Similar thioester structure but with a shorter carbon chain.
The uniqueness of this compound lies in its sulfur-containing thioester group, which imparts distinct chemical properties and reactivity compared to oxygen-containing esters .
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
S-propan-2-yl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
LDEJXFDTQBEVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)








![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)



